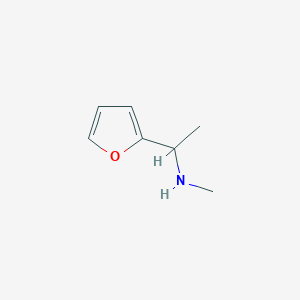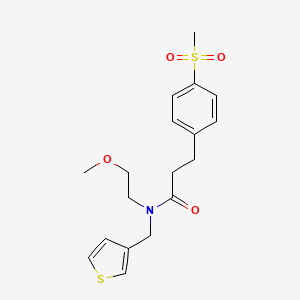
N-(2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common name, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It also includes the reaction conditions and the yield of the product.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reagents, conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, molar mass, and other relevant properties.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound N-(2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide has been utilized in the synthesis and characterization of various chemical compounds. For instance, similar compounds have been used in the synthesis of α,β-unsaturated N-methoxy-N-methylamide compounds (Beney, Boumendjel, & Mariotte, 1998).
Photochemical and Photophysical Properties
- Compounds with similar structures exhibit notable photochemical and photophysical properties, making them useful in applications like photodynamic therapy for cancer treatment. For example, zinc phthalocyanine derivatives have shown high singlet oxygen quantum yields, significant for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Electronic and Stereochemical Interactions
- Studies on N-methoxy-N-methyl-2-[(4'-substituted)phenylsulfinyl]propanamides have provided insights into their stereochemical and electronic interactions. These insights are crucial for understanding the molecular behavior of similar compounds (Olivato et al., 2008).
Biocatalysis in Drug Metabolism
- Similar compounds have been used to study the application of biocatalysis in drug metabolism. For instance, biaryl-bis-sulfonamide compounds have been metabolized using microbial systems, providing insights into drug metabolism processes (Zmijewski et al., 2006).
Antimicrobial and Antifungal Activities
- Derivatives of N-(2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide have shown promising antimicrobial and antifungal activities. Such compounds are being explored for their potential in treating various bacterial and fungal infections (Helal et al., 2013).
Antioxidant and Anticancer Activities
- Novel derivatives of similar compounds have demonstrated significant antioxidant and anticancer activities. These activities are being investigated for potential therapeutic applications in conditions like glioblastoma and breast cancer (Tumosienė et al., 2020).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards. It also includes the necessary precautions when handling the compound.
Zukünftige Richtungen
This involves discussing potential applications and areas of research involving the compound.
I hope this information is helpful and encourages you to continue your exploration of chemistry! If you have any other questions, feel free to ask.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-3-(4-methylsulfonylphenyl)-N-(thiophen-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S2/c1-23-11-10-19(13-16-9-12-24-14-16)18(20)8-5-15-3-6-17(7-4-15)25(2,21)22/h3-4,6-7,9,12,14H,5,8,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWZAIWJQJLINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2,5-dimethylbenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2645542.png)
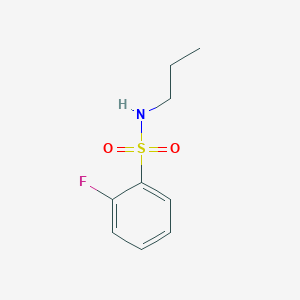
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2645544.png)
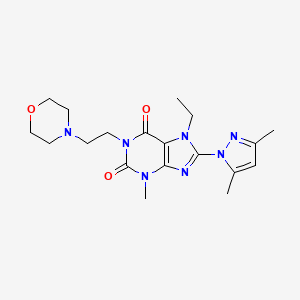
![2-Chloro-N-[2-(2-methoxyphenyl)-2-propan-2-yloxyethyl]acetamide](/img/structure/B2645546.png)
![3-(4-chlorophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2645547.png)
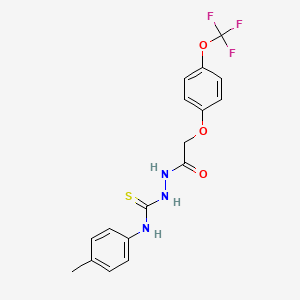
![2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide](/img/structure/B2645553.png)
![5-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidine-3-carboxamide](/img/structure/B2645556.png)
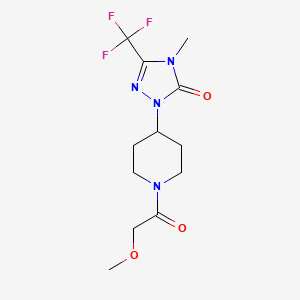
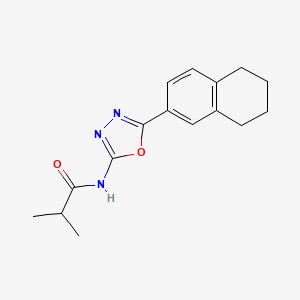
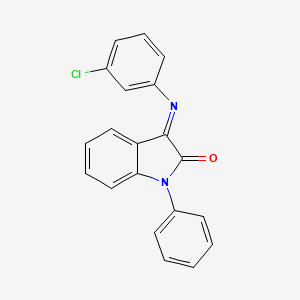
![2-(1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2645562.png)
